4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine
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Overview
Description
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is a complex organic compound with the molecular formula C19H16BrN5O. It is a member of the triazoloquinazoline family, which is known for its diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 3-(4-Bromophenyl)-5-morpholino[1,2,4]triazolo[4,3-c]quinazoline is believed to be the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with its target by binding to the active site of PCAF . This interaction can inhibit the enzymatic activity of PCAF, leading to changes in gene expression . The exact nature of these changes would depend on the specific genes affected by PCAF inhibition.
Biochemical Pathways
The inhibition of PCAF can affect multiple biochemical pathways. PCAF is involved in the acetylation of histones, a process that is crucial for the regulation of gene expression . Therefore, the inhibition of PCAF can lead to changes in the expression of various genes, potentially affecting a wide range of biochemical pathways.
Result of Action
The result of the compound’s action would be changes in the expression of various genes due to the inhibition of PCAF . These changes could have a wide range of effects at the molecular and cellular levels, depending on the specific genes affected.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine typically involves the oxidative cyclization of corresponding hydrazones with bromine in glacial acetic acid at room temperature . This method ensures the formation of the triazoloquinazoline core structure with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinazoline derivatives.
Reduction: Formation of reduced triazoloquinazoline derivatives.
Substitution: Formation of various substituted triazoloquinazoline derivatives.
Scientific Research Applications
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
4-(4-Bromophenyl)-thiazol-2-amine: Exhibits antifungal and anticancer activities.
Uniqueness
4-[3-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine is unique due to its specific triazoloquinazoline core structure, which provides a distinct set of biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
4-[3-(4-bromophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN5O/c20-14-7-5-13(6-8-14)17-22-23-18-15-3-1-2-4-16(15)21-19(25(17)18)24-9-11-26-12-10-24/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWDGZSHCGMDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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